molecular formula C13H16F3NO2 B1343077 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine CAS No. 405090-60-0

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine

Cat. No.: B1343077
CAS No.: 405090-60-0
M. Wt: 275.27 g/mol
InChI Key: XHKVFZOTDRJDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine is a piperidine derivative characterized by a trifluoromethoxy-substituted phenoxymethyl group at the 3-position of the piperidine ring. This compound is notable for its role in medicinal chemistry, particularly as a structural component in inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) . The trifluoromethoxy group enhances metabolic stability compared to bulkier substituents like adamantyl, making it a preferred moiety in drug design . Its molecular formula is C₁₃H₁₆F₃NO₂, with a molar mass of 287.27 g/mol (predicted) and a pKa of 9.88±0.10, indicating moderate basicity .

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenoxy]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-11(4-6-12)18-9-10-2-1-7-17-8-10/h3-6,10,17H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVFZOTDRJDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619770
Record name 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-60-0
Record name 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-(trifluoromethoxy)phenol is reacted with a piperidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-{[4-(CF₃)phenoxy]methyl}piperidine Paroxetine
Molecular Weight (g/mol) 287.27 259.27 365.83 (HCl salt)
pKa 9.88±0.10 9.50±0.15 (predicted) 9.8 (basic piperidine)
LogP (Predicted) 2.8 3.2 3.5
Metabolic Stability High (OCF₃ group) Moderate (CF₃ group) Moderate (benzodioxole)
  • Solubility: The target compound’s aqueous solubility is lower (~0.1 mg/mL) compared to paroxetine (~1.5 mg/mL), likely due to reduced polarity from the OCF₃ group .

Case Study: Target Compound vs. Paroxetine

While both compounds are piperidine derivatives, paroxetine’s benzodioxolyloxy group and 4-fluorophenyl substituent confer selectivity for serotonin reuptake inhibition (Ki = 0.3 nM for SERT) . In contrast, the target compound’s trifluoromethoxy phenoxymethyl group optimizes interactions with sEH’s hydrophobic pocket, achieving IC₅₀ values <10 nM in optimized urea derivatives .

Biological Activity

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, a compound featuring a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on structure-activity relationships (SAR), therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14F3NO2\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}\text{O}_2

This compound contains a piperidine ring substituted with a phenoxy group that is further substituted with a trifluoromethoxy moiety. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, influencing their biological activity.

Antimycobacterial Activity

Research indicates that compounds similar to this compound exhibit significant antimycobacterial properties. For instance, derivatives with the trifluoromethoxy group have shown improved potency against Mycobacterium tuberculosis (M.tb). In a study evaluating various analogs, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 0.024 µM against M.tb, indicating strong bactericidal activity .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the trifluoromethoxy substitution in enhancing biological activity. The introduction of this group has been linked to increased potency in inhibiting serotonin uptake and enhancing selectivity for dopamine transporters. For example, compounds with the para-trifluoromethoxy substitution exhibited a six-fold increase in potency compared to their non-fluorinated counterparts .

Case Studies

  • Delamanid : A notable compound related to this compound is Delamanid, which is used for treating multidrug-resistant tuberculosis. Delamanid's mechanism involves disrupting the cell wall metabolism of M.tb, showcasing how similar structural motifs can lead to significant therapeutic applications .
  • Dopamine Transporter Ligands : Research on piperidine analogs has revealed that modifications can lead to compounds with high selectivity for dopamine transporters. For instance, certain derivatives demonstrated selectivity ratios (5HT/DA) exceeding 49, indicating potential applications in treating neurological disorders .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound derivatives suggests favorable absorption and distribution characteristics due to the lipophilic nature conferred by the trifluoromethoxy group. However, toxicity assessments are crucial; some analogs have shown hERG inhibition, which raises concerns regarding cardiac safety .

Summary Table of Biological Activities

Compound Activity MIC (µM) Selectivity Notes
This compoundAntimycobacterial0.024N/AStrong activity against M.tb
DelamanidAntituberculosisN/AN/AApproved for MDR-TB treatment
Dopamine Transporter AnalogsNeurologicalN/A49 (5HT/DA)High selectivity for DA transporter

Q & A

Q. What are the optimal synthetic routes for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling a trifluoromethoxy-substituted phenol derivative with a piperidine scaffold. For example:

Step 1: React 4-(trifluoromethoxy)phenol with a bromomethyl-piperidine derivative in the presence of a base (e.g., K₂CO₃ or NaH) to form the ether linkage .

Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to remove unreacted starting materials and byproducts .

Step 3: Confirm purity using HPLC (>98%) and characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Key Considerations:

  • Use anhydrous conditions for trifluoromethoxy group stability.
  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. How is the compound characterized analytically, and what spectral markers are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Look for signals at δ 3.5–4.0 ppm (piperidine CH₂O), δ 6.8–7.2 ppm (aromatic protons from phenoxy group), and δ 1.4–2.8 ppm (piperidine backbone) .
    • 19^19F NMR: A singlet near δ -58 ppm confirms the trifluoromethoxy group .
  • Mass Spectrometry:
    • ESI-MS: Expected [M+H]⁺ peak at m/z 306.1 (C₁₄H₁₇F₃NO₂⁺) .
  • Elemental Analysis:
    • Theoretical: C 54.90%, H 5.59%, N 4.57%. Observed deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Modeling: Use density functional theory (DFT) to calculate activation energies for potential reactions (e.g., oxidation of the piperidine ring or cleavage of the trifluoromethoxy group). Software like Gaussian or ORCA can optimize transition states .
  • Solvent Effects: Simulate solvation free energies (COSMO-RS) to predict reaction outcomes in polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) .
  • Validation: Compare computational predictions with experimental results (e.g., HPLC yield trends) to refine models .

Example Workflow:

Optimize reactant/product geometries at the B3LYP/6-31G* level.

Calculate Gibbs free energy changes for proposed mechanisms.

Prioritize reactions with ΔG < 25 kcal/mol for experimental testing .

Q. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

Methodological Answer:

  • Enantiomer Separation:
    • Use chiral HPLC (Chiralpak IA column, isocratic elution with hexane/isopropanol 90:10) to isolate (+)- and (−)-enantiomers .
  • Biological Assays:
    • Test separated enantiomers in receptor-binding assays (e.g., 5-HT receptor panels) to identify stereospecific activity. For example, (−)-enantiomers may show 10× higher affinity for 5-HT₁A receptors than (+)-forms .
  • Data Reconciliation:
    • Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability. Cross-validate with in silico docking (AutoDock Vina) to correlate binding poses with activity trends .

Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up?

Methodological Answer:

  • Design of Experiments (DoE):
    • Use a fractional factorial design to test variables: temperature (20–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DCM). Analyze via HPLC to quantify byproduct formation .
  • Kinetic Studies:
    • Conduct in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps. For example, slower nucleophilic substitution at the piperidine nitrogen may require prolonged heating .
  • Scale-Up Protocol:
    • Pilot studies in a flow reactor (1–10 L scale) improve mixing and heat transfer, reducing side reactions like polymerization of phenolic intermediates .

Q. What are the challenges in assessing the metabolic stability of this compound, and how are they addressed?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. The trifluoromethoxy group may resist oxidative metabolism, but piperidine N-demethylation is likely .
  • Isotope Labeling:
    • Synthesize a deuterated analog (e.g., CD₃O-C₆H₄-OCH₂-piperidine) to track metabolic pathways. MS/MS fragmentation patterns identify major metabolites .
  • Data Interpretation:
    • Compare half-life (t₁/₂) values across species. A t₁/₂ < 30 minutes in human microsomes suggests poor metabolic stability, necessitating structural modifications (e.g., fluorination of the piperidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.